molecular formula C17H18O B11869971 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one CAS No. 113777-19-8

2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one

Cat. No.: B11869971
CAS No.: 113777-19-8
M. Wt: 238.32 g/mol
InChI Key: FGTXWXTUAZKBII-UHFFFAOYSA-N
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Description

2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one is a bicyclic ketone featuring a naphthalene moiety linked to a cyclohexanone ring via a methylene group. Its molecular formula is C₁₇H₁₆O, with a molecular weight of 236.31 g/mol. The compound’s structure combines the aromaticity of naphthalene with the conformational flexibility of cyclohexanone, making it useful in asymmetric catalysis and pharmaceutical intermediate synthesis.

Properties

CAS No.

113777-19-8

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)cyclohexan-1-one

InChI

InChI=1S/C17H18O/c18-17-11-4-2-7-15(17)12-14-9-5-8-13-6-1-3-10-16(13)14/h1,3,5-6,8-10,15H,2,4,7,11-12H2

InChI Key

FGTXWXTUAZKBII-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-ylmethyl)cyclohexanone typically involves the reaction of cyclohexanone with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of 2-(naphthalen-1-ylmethyl)cyclohexanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-ylmethyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one serves as a building block in organic synthesis. Its unique structure allows chemists to create more complex molecules, making it valuable for developing new compounds with desired properties.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various pathogens and exhibit cytotoxic effects on cancer cell lines. The compound's ability to interact with specific molecular targets suggests potential therapeutic applications .

Medicine

In medicinal chemistry, 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one is explored as a pharmacophore . Its structural features may allow it to act as an inhibitor or activator of enzymes involved in critical biochemical pathways, such as those related to inflammation or cancer progression .

Antimicrobial Properties

The compound has been investigated for its efficacy against bacteria and fungi. Preliminary studies suggest it can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. These findings highlight its potential use in developing new antimicrobial agents .

Anticancer Activity

Research has demonstrated that 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one exhibits significant cytotoxicity against various cancer cell lines, including human epidermoid carcinoma (A431) and colorectal carcinoma (HT29). The compound's mechanism may involve inducing apoptosis in malignant cells, making it a candidate for further drug development .

Case Study 1: Anticancer Activity

A study highlighted the anticancer properties of this compound against A431 and HT29 cell lines. The IC50 values indicated comparable effectiveness to established chemotherapeutics like doxorubicin, suggesting its potential for inclusion in cancer treatment regimens .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one against various pathogens. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, supporting its development as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-ylmethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects: Naphthalene vs. However, it may enhance binding in hydrophobic environments . Linker Groups: The methylene linker in the target compound lacks hydrogen-bonding capability, unlike the hydroxymethyl group in 5m or the amino group in 2-(naphthalen-2-ylamino)cyclohexan-1-one. This difference impacts reactivity and crystallinity .

Synthetic Efficiency :

  • High enantioselectivity (>95% ee) is achievable with prolinamide catalysts (e.g., 4a), whereas naphthalene-containing derivatives (e.g., 5m) show slightly lower ee (89%) under NaBH₄ reduction .
  • Catalyst choice critically affects yield and stereoselectivity. For example, CuP3 and P5 catalysts in produced lower yields but high ee, contrasting with Yilmaz et al.’s results .

Physicochemical Properties: Lipophilicity: The dithiolane-containing 9b (LogP ~4.3) is more lipophilic than the target compound, which lacks heteroatoms . Crystallinity: Naphthalen-1-ylmethanol derivatives () form hydrogen-bonded chains, suggesting that substituent modifications (e.g., hydroxyl vs. methylene) alter packing efficiency .

Research Findings and Discrepancies

  • Catalyst Dependency : highlights conflicting results between studies using similar catalysts, emphasizing the need for standardized reaction conditions. For instance, Yilmaz et al. reported 95% yield for p-nitrobenzaldehyde substrates, whereas Sharif et al. observed lower yields with p-anisaldehyde .
  • Stereochemical Outcomes : The anti/syn ratio in 5m (90:10) suggests steric control during reduction, whereas prolinamide catalysts () achieve near-perfect enantioselectivity via hydrogen-bonding interactions .
  • Structural Corrections: notes a correction to a related cyclohexanone derivative, underscoring the importance of accurate structural reporting in databases .

Biological Activity

2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

The molecular formula for 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one is C_{15}H_{14}O, indicating it is composed of carbon, hydrogen, and oxygen atoms. The structure features a cyclohexanone moiety with a naphthalen-1-ylmethyl substituent, which contributes to its unique properties.

The biological activity of 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one is believed to involve interactions with specific molecular targets. It may act as an inhibitor or activator of various enzymes, influencing biochemical pathways and cellular processes. The exact mechanisms depend on the context in which the compound is used.

Biological Activities

Research indicates that 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one exhibits several notable biological activities:

1. Antimicrobial Properties

  • The compound has been investigated for its potential antimicrobial effects against various pathogens. Studies suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for further research in infectious disease treatment.

2. Anticancer Activity

  • Preliminary studies have shown that 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one can exhibit cytotoxic effects on cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer progression, potentially leading to apoptosis in malignant cells.

3. Enzyme Inhibition

  • The compound may inhibit specific enzymes linked to metabolic pathways, which could be beneficial in managing conditions like inflammation or cancer. For example, some analogs of naphthalene derivatives have demonstrated significant inhibitory effects on cyclooxygenase enzymes, which are key targets in anti-inflammatory therapies .

Research Findings

Table 1 summarizes key findings from various studies regarding the biological activity of 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one and its analogs.

StudyBiological ActivityKey Findings
AntimicrobialExhibited inhibitory effects on bacterial growth.
AnticancerInduced apoptosis in cancer cell lines; potential for drug development.
Enzyme InhibitionInhibited cyclooxygenase activity; implications for anti-inflammatory therapies.
Structure Activity Relationship (SAR)Identified structural features critical for bioactivity; naphthalene moiety enhances potency.

Case Studies

Case Study 1: Anticancer Activity
A study conducted on various naphthalene derivatives, including 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one, demonstrated significant anticancer properties against multiple cell lines such as A431 (human epidermoid carcinoma) and HT29 (human colorectal carcinoma). The IC50 values indicated that the compound's effectiveness was comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, researchers tested the compound against Gram-positive and Gram-negative bacteria. Results showed that it possessed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via Mannich base reactions or Friedel-Crafts alkylation. For example, solvent-free conditions with catalysts like Ca(CF3COO)₂ (used in naphthalene-amine derivatives) minimize side reactions and improve yields . Optimization involves adjusting temperature (room temperature to 80°C), solvent polarity (DMF for oxyanion formation), and stoichiometric ratios of reagents, as seen in similar cyclohexanone derivatives . Thin-layer chromatography (TLC) with mobile phases like n-hexane/ethyl acetate (9:1) is critical for monitoring reaction progress .

Q. How is the structural characterization of 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one performed using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituents on the cyclohexanone core and naphthyl group. For instance, coupling constants in cyclohexane chair conformations are resolved via 2D NMR (COSY, HSQC) . Infrared (IR) spectroscopy confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and C-H bending in aromatic naphthalene moieties. Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally related cyclohexanone derivatives?

  • Methodological Answer : Mannich base analogs of cyclohexanone show anti-inflammatory and antioxidant activity. For example, (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one derivatives exhibit IC₅₀ values comparable to diclofenac in COX-2 inhibition assays. Activity is assayed via in vitro models (e.g., LPS-induced RAW 264.7 macrophages) and compared to reference standards .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles. For example, cyclohexane rings in similar compounds adopt chair conformations, with naphthyl substituents at equatorial positions. Data collection at 294 K using Mo-Kα radiation (λ = 0.71073 Å) and SHELXPRO for structure solution ensures accuracy. Hydrogen bonding (N–H⋯O) and π-π stacking interactions are quantified using Olex2 or Mercury .

Q. What computational strategies predict the binding interactions of 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one with biological targets?

  • Methodological Answer : AutoDock Vina is used for molecular docking, with ligand preparation via Open Babel (gasteiger charges) and protein preparation in UCSF Chimera (removing water, adding hydrogens). Grid boxes are centered on active sites (e.g., COX-2 PDB: 5KIR). Binding affinities (ΔG) and pose clustering analyze interactions, while MD simulations (AMBER/NAMD) assess stability over 100 ns. Validation includes RMSD/RMSF plots and MM-PBSA free energy calculations .

Q. How do conflicting toxicity data for naphthalene derivatives inform risk assessment of 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one?

  • Methodological Answer : Toxicological profiles (e.g., hepatic/renal effects) are screened using in vitro models (hepatocytes, HEK293 cells) and in vivo assays (OECD guidelines). Discrepancies arise from species-specific metabolism (e.g., murine vs. human CYP450 isoforms). High-resolution mass spectrometry (HRMS) identifies metabolites (e.g., hydroxylated naphthyl products) in liver microsomes, while QSAR models predict ADME properties .

Q. What strategies address low yields in the synthesis of 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one under solvent-free conditions?

  • Methodological Answer : Catalytic systems (e.g., Ca(CF3COO)₂) enhance electrophilic substitution efficiency. Microwave-assisted synthesis reduces reaction time (10–15 min vs. 2–6 hours) and improves regioselectivity. Post-reaction purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) removes unreacted naphthalene precursors. Yield optimization is validated by HPLC purity (>98%) and NMR integration .

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